molecular formula C8H13NO B1520657 2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol CAS No. 915923-64-7

2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol

Cat. No. B1520657
M. Wt: 139.19 g/mol
InChI Key: DDVSPRKOBLRZAK-UHFFFAOYSA-N
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Description

“2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol” is a chemical compound with the CAS Number: 915923-64-7 . It has a molecular weight of 139.2 and its IUPAC name is 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2 . This indicates that the compound has a bicyclic structure with an ethanol group attached to it.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 139.2 . It is solid in physical form and is stored at a temperature of -20C .

Scientific Research Applications

  • Therapeutics Development

    • Field: Pharmaceutical Chemistry
    • Application: Vince lactam is a versatile synthetic building block in the development of therapeutics .
    • Method: Various methods of preparation of Vince lactam and the resolution of its stereoisomers have been developed . One such method involves the Diels-Alder reaction of tosyl cyanide and cyclopentadiene .
    • Results: The versatility of Vince lactam is represented by the numerous transition metal catalyzed methodology development reactions which have used it as a model substrate .
  • Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes

    • Field: Organic Chemistry
    • Application: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
    • Method: This reaction proceeds efficiently with a broad array of substrates .
    • Results: The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
  • Synthesis of Carbocyclic Nucleosides

    • Field: Medicinal Chemistry
    • Application: Vince lactam has been extensively used for the preparation of various carbocyclic nucleosides with medicinal applications in mind .
    • Method: The synthesis involves the use of Vince lactam as a synthetic precursor .
    • Results: Various carbocyclic nucleosides have been synthesized, including carbocyclic puromycin, carbocyclic Ara-A, carbovir, and guanine as well as azaguanine carbocyclic derivatives .
  • Preparation of Glycosidase Inhibitors

    • Field: Biochemistry
    • Application: Vince lactam has been used as a scaffold for the preparation of glycosidase inhibitors .
    • Method: The specific synthetic methods are not detailed in the source .
    • Results: The resulting glycosidase inhibitors have potential therapeutic applications .
  • Synthesis of GABA-AT Inhibitors

    • Field: Neurochemistry
    • Application: Vince lactam has been used in the synthesis of GABA-AT inhibitors .
    • Method: The specific synthetic methods are not detailed in the source .
    • Results: The resulting GABA-AT inhibitors have potential therapeutic applications .
  • Synthesis of Therapeutic Molecules

    • Field: Pharmaceutical Chemistry
    • Application: Vince lactam has found several applications in targeting an array of different diseased conditions by providing various non-nucleoside therapeutic molecules .
    • Method: The specific synthetic methods are not detailed in the source .
    • Results: Various therapeutic molecules have been synthesized .
  • Synthesis of Amino-Peramivir

    • Field: Medicinal Chemistry
    • Application: Vince lactam can be used as a precursor to prepare Amino-peramivir, a potent neuraminidase inhibitor .
    • Method: The specific synthetic methods are not detailed in the source .
    • Results: The resulting Amino-peramivir is a potent neuraminidase inhibitor .
  • Synthesis of 4-Amino-5-Halopentanoic Acids

    • Field: Organic Chemistry
    • Application: Vince lactam can be used to prepare five-membered analogs of 4-amino-5-halopentanoic acids as potential GABA aminotransferase (GABA-AT) inactivators .
    • Method: The specific synthetic methods are not detailed in the source .
    • Results: The resulting compounds are potential GABA aminotransferase (GABA-AT) inactivators .
  • Preparation of Carbocyclic Sugar Amines

    • Field: Organic Chemistry
    • Application: 2-Azabicyclo[2.2.1]hept-5-en-3-one is used as an intermediate in the synthesis of carbocyclic sugar amines .
    • Method: The specific synthetic methods are not detailed in the source .
    • Results: The resulting carbocyclic sugar amines have potential applications .
  • Synthesis of Carbanucleosides

    • Field: Medicinal Chemistry
    • Application: 2-Azabicyclo[2.2.1]hept-5-en-3-one is used as an intermediate in the synthesis of carbanucleosides .
    • Method: The specific synthetic methods are not detailed in the source .
    • Results: The resulting carbanucleosides have potential applications .
  • Synthesis of Carbocyclic Dinucleotide Analogues

    • Field: Medicinal Chemistry
    • Application: 2-Azabicyclo[2.2.1]hept-5-en-3-one is used as an intermediate in the synthesis of carbocyclic dinucleotide analogues .
    • Method: The specific synthetic methods are not detailed in the source .
    • Results: The resulting carbocyclic dinucleotide analogues have potential applications .
  • Preparation of Therapeutic Drugs

    • Field: Pharmaceutical Chemistry
    • Application: 2-Azabicyclo[2.2.1]hept-5-en-3-one has been used in the synthesis of therapeutic drugs .
    • Method: The specific synthetic methods are not detailed in the source .
    • Results: Various therapeutic drugs have been synthesized .

properties

IUPAC Name

2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVSPRKOBLRZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660736
Record name 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol

CAS RN

915923-64-7
Record name 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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